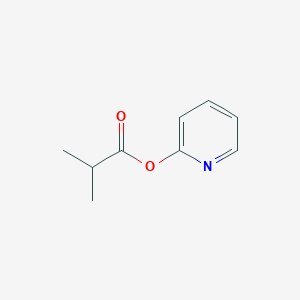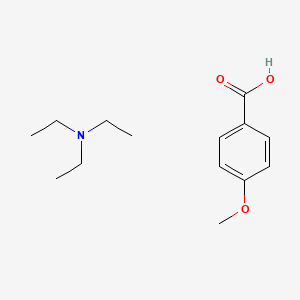![molecular formula C15H15NO2S B14401269 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene CAS No. 89845-91-0](/img/structure/B14401269.png)
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene is an organic compound that features a benzene ring substituted with a methyl group and a sulfanyl group bonded to a nitrophenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of 4-Nitrobenzyl Chloride: Nitrobenzene is then subjected to chloromethylation using formaldehyde and hydrochloric acid to produce 4-nitrobenzyl chloride.
Thioether Formation: The final step involves the reaction of 4-nitrobenzyl chloride with 1-methyl-4-mercaptomethylbenzene under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can modulate biological pathways and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-4-(4-nitrophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a benzene ring.
1-Methyl-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of a sulfanyl group.
1-Methyl-4-(4-nitrophenyl)benzene: Lacks the sulfanyl group present in the target compound.
Uniqueness
1-Methyl-4-({[(4-nitrophenyl)methyl]sulfanyl}methyl)benzene is unique due to the presence of both a nitrophenylmethyl and a sulfanyl group on the benzene ring
Propiedades
Número CAS |
89845-91-0 |
|---|---|
Fórmula molecular |
C15H15NO2S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-methyl-4-[(4-nitrophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C15H15NO2S/c1-12-2-4-13(5-3-12)10-19-11-14-6-8-15(9-7-14)16(17)18/h2-9H,10-11H2,1H3 |
Clave InChI |
FEMXLTLXPUBLQS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CSCC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Benzyl-N-butyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14401191.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14401194.png)



![1,3-Bis[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14401211.png)



![{[1-(Benzyloxy)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14401252.png)

![2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14401258.png)
